4-(Chloromethyl)-4-cyclobutyloxane
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Overview
Description
4-(Chloromethyl)-4-cyclobutyloxane is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-cyclobutyloxane typically involves the chloromethylation of cyclobutyloxane. One common method includes the reaction of cyclobutyloxane with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of environmentally friendly catalysts and solvents is considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-4-cyclobutyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-(hydroxymethyl)-4-cyclobutyloxane, 4-(aminomethyl)-4-cyclobutyloxane, or 4-(thiomethyl)-4-cyclobutyloxane can be formed.
Oxidation Products: Oxidation can yield products like 4-(formyl)-4-cyclobutyloxane or other oxidized derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-4-cyclobutyloxane involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group but differs in the aromatic ring structure.
4-(Chloromethyl)cyclohexane: Similar in having a chloromethyl group but differs in the cyclohexane ring structure.
Uniqueness
4-(Chloromethyl)-4-cyclobutyloxane is unique due to its combination of a cyclobutane ring and an oxane ring, which imparts distinct chemical properties and reactivity compared to other chloromethyl-substituted compounds . This structural uniqueness makes it valuable in specific synthetic and industrial applications.
Properties
Molecular Formula |
C10H17ClO |
---|---|
Molecular Weight |
188.69 g/mol |
IUPAC Name |
4-(chloromethyl)-4-cyclobutyloxane |
InChI |
InChI=1S/C10H17ClO/c11-8-10(9-2-1-3-9)4-6-12-7-5-10/h9H,1-8H2 |
InChI Key |
ZNJXGNNGNUCEDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCOCC2)CCl |
Origin of Product |
United States |
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